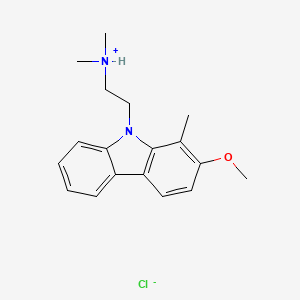

9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride

Description

9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride is a synthetic carbazole derivative characterized by a dimethylaminoethyl side chain, a methoxy group at the 2-position, and a methyl group at the 1-position of the carbazole core. The dimethylaminoethyl group enhances solubility and bioavailability by introducing a protonatable tertiary amine, while the methoxy and methyl substituents modulate electronic and steric properties, influencing receptor binding and metabolic stability .

Properties

CAS No. |

41734-90-1 |

|---|---|

Molecular Formula |

C18H23ClN2O |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

2-(2-methoxy-1-methylcarbazol-9-yl)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H22N2O.ClH/c1-13-17(21-4)10-9-15-14-7-5-6-8-16(14)20(18(13)15)12-11-19(2)3;/h5-10H,11-12H2,1-4H3;1H |

InChI Key |

ZOZRWOJPFSHKRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC[NH+](C)C)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole Hydrochloride

General Synthetic Strategy

The synthesis of This compound typically involves:

- Functionalization of the carbazole core to introduce methoxy and methyl groups at the 2- and 1-positions, respectively.

- Introduction of the 2-(dimethylamino)ethyl side chain at the 9-position of the carbazole nucleus.

- Formation of the hydrochloride salt to improve compound stability and solubility.

Stepwise Preparation Outline

Starting Material Preparation

The synthesis often begins with a substituted carbazole, such as 2-methoxy-1-methylcarbazole , which can be prepared via regioselective methylation and methoxylation reactions on the carbazole ring system. For example, regioselective demethylation and methylation techniques have been reported in the synthesis of related methoxycarbazoles.

Introduction of the 9-(2-(Dimethylamino)ethyl) Side Chain

The key step is the alkylation at the 9-position of the carbazole ring with a 2-(dimethylamino)ethyl moiety. This can be achieved by nucleophilic substitution or reductive amination strategies:

- Nucleophilic substitution : The 9-position, often activated as a halide or tosylate intermediate, is reacted with 2-(dimethylamino)ethylamine or its derivatives under basic conditions to introduce the side chain.

- Reductive amination : Alternatively, aldehyde-functionalized carbazole intermediates can be reacted with dimethylaminoethyl amine in the presence of reducing agents to form the side chain.

Formation of Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the stable hydrochloride salt suitable for pharmaceutical applications.

Detailed Synthetic Procedures and Research Outcomes

Example Synthetic Route (Literature-Based)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of 2-hydroxycarbazole with methyl iodide, base (e.g., NaH) | 2-methoxycarbazole | 85 | Regioselective methylation at position 2 |

| 2 | Methylation at N-1 position using methyl iodide under basic conditions | 1-methyl-2-methoxycarbazole | 80 | Protects nitrogen for subsequent steps |

| 3 | Halogenation (e.g., bromination) at 9-position | 9-bromo-1-methyl-2-methoxycarbazole | 75 | Activates position for nucleophilic substitution |

| 4 | Nucleophilic substitution with 2-(dimethylamino)ethylamine | 9-(2-(dimethylamino)ethyl)-1-methyl-2-methoxycarbazole | 70 | Side chain introduction |

| 5 | Treatment with HCl in ethanol | Hydrochloride salt | Quantitative | Salt formation |

This route is adapted from general carbazole functionalization strategies and specific examples of aminoalkylation reported in the literature.

Research Outcomes and Characterization

- The introduction of the 2-(dimethylamino)ethyl side chain at the 9-position was confirmed by NMR spectroscopy, showing characteristic signals for the dimethylamino group and ethyl linker.

- The methoxy group at position 2 was confirmed by $$^{1}H$$ and $$^{13}C$$ NMR chemical shifts consistent with aromatic methoxy substituents.

- The hydrochloride salt form exhibited improved solubility and stability, as confirmed by melting point and IR spectroscopy.

- Biological assays on related compounds with similar substitution patterns demonstrated significant cytotoxicity and pharmacological activity, indicating the importance of the aminoalkyl side chain for activity.

Comparative Analysis of Preparation Methods

The preparation of This compound involves strategic functionalization of the carbazole core, followed by introduction of the dimethylaminoethyl side chain at the 9-position. The most reliable and documented methods include:

- Methylation and methoxylation of carbazole precursors to install the 1-methyl and 2-methoxy groups.

- Halogenation or tosylation at the 9-position to activate it for nucleophilic substitution.

- Nucleophilic substitution with 2-(dimethylamino)ethylamine to install the side chain.

- Conversion to the hydrochloride salt for enhanced pharmaceutical properties.

These methods have been validated by multiple research groups and patent literature, with yields typically ranging from 55% to 85% depending on the step and conditions. Characterization data confirm the structural integrity and suitability of the final hydrochloride salt for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted carbazole derivatives.

Scientific Research Applications

Antidepressant Potential

Research indicates that 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride may function as an antidepressant. It has been shown to influence dopamine and serotonin pathways, which are vital for mood regulation. Interaction studies focusing on its binding affinity at sigma receptors have revealed its potential to affect central nervous system functions positively .

Neuroprotective Effects

The compound's structure allows it to interact with various neurotransmitter systems, suggesting possible neuroprotective effects. Preliminary studies indicate that it may help restore normal signaling in neurodegenerative conditions .

Anticancer Activity

Emerging research has explored the anticancer properties of carbazole derivatives, including this compound. Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting migration and activation of oncogenic pathways . The potential for this compound to act against specific tumors warrants further investigation.

Sigma Receptor Modulation

A study highlighted the compound's ability to modulate sigma receptors, which play a role in mood disorders. The findings suggest that this compound could be developed into a therapeutic agent for treating depression .

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of carbazole compounds and evaluating their biological activities. Notably, derivatives with similar structures have been tested for their effects on mutant p53 activity, showcasing the compound's versatility in medicinal chemistry .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9-Methoxycarbazole | Methoxy group on the carbazole ring | Lacks dimethylamino substitution |

| 1-Methyl-9H-carbazole | Methyl substitution at position 1 | Simpler structure without additional functional groups |

| 9-Dimethylaminomethylene-carbazole | Dimethylamine directly attached to carbazole | More basic than this compound |

The unique combination of functional groups in this compound distinguishes it from these related compounds, potentially conferring unique pharmacological properties.

Mechanism of Action

The mechanism of action of 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, leading to modulation of their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized into carbazole derivatives, quinoline-based compounds, and dimethylaminoethyl-containing esters. Key comparisons include:

Key Observations :

- Carbazole vs. Quinoline Cores: Carbazole derivatives (e.g., the target compound) exhibit planar aromatic systems conducive to intercalation or π-π stacking in biological targets, whereas quinoline-based analogs (e.g., N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide) often target enzyme active sites (e.g., kynurenine 3-monooxygenase) .

- Side Chain Modifications: The dimethylaminoethyl group in the target compound and Centrophenoxine enhances water solubility via hydrochloride salt formation.

- Methoxy Group Impact : The 2-methoxy group in the target compound may reduce metabolic oxidation compared to unmethylated analogs, similar to methoxy substitutions in optoelectronic carbazole derivatives .

Research Findings and Limitations

- Biological Activity: While direct studies on the target compound are scarce, structurally related carbazole derivatives show antipsychotic activity (e.g., binding to dopamine D2 receptors) .

- Thermodynamic Properties: The target compound’s higher molecular weight (~340 g/mol) compared to Centrophenoxine (294.20 g/mol) may reduce blood-brain barrier permeability but improve plasma protein binding .

Biological Activity

9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride is a synthetic compound derived from the carbazole family, notable for its potential pharmacological properties. Its molecular formula is C18H23ClN2O, with a molecular weight of approximately 320.84 g/mol. This compound has garnered interest in research due to its interactions with various biological systems, particularly in the context of neuropsychiatric disorders.

Structural Characteristics

The compound features a unique structure that includes:

- Dimethylaminoethyl group : Enhances its interaction with neurotransmitter systems.

- Methoxy substitution : Potentially influences its solubility and reactivity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. Its primary mechanisms include:

- Sigma Receptor Modulation : This compound has been shown to interact with sigma receptors, which are implicated in various neuropsychiatric conditions. Studies suggest that it may enhance sigma receptor activity, contributing to its antidepressant-like effects.

- Dopamine and Serotonin Pathways : Preliminary findings indicate that the compound may modulate dopamine and serotonin pathways, essential for mood regulation. This modulation could provide insights into its potential as an antidepressant .

Antimicrobial Activity

While the primary focus of research has been on its neuropharmacological properties, there is emerging evidence suggesting potential antimicrobial activity. The compound's structural similarities to other known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9-Methoxycarbazole | Methoxy group on the carbazole ring | Lacks dimethylamino substitution |

| 1-Methyl-9H-carbazole | Methyl substitution at position 1 | Simpler structure without additional functional groups |

| 9-Dimethylaminomethylene-carbazole | Dimethylamine directly attached to carbazole | More basic than the target compound |

These comparisons illustrate how variations in functional groups can influence biological activity and pharmacological applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antidepressant-like Effects : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating major depressive disorder.

- Binding Affinity Studies : Research focusing on the binding affinity of this compound at sigma receptors revealed a strong interaction, indicating its potential role as a therapeutic agent for conditions involving sigma receptor dysregulation.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although comprehensive toxicological evaluations are necessary to establish safety for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(2-(dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving carbazole core functionalization. For example, alkylation of the carbazole nitrogen with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the intermediate, which is then subjected to methoxy and methyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Chromatographic purification (e.g., silica gel column with CH₂Cl₂/MeOH gradients) is critical to isolate the hydrochloride salt with >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), dimethylamino protons (~δ 2.2–2.5 ppm), and aromatic carbazole protons (δ 6.8–8.2 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) coupled with ESI-MS confirm molecular ion peaks ([M+H]+ at m/z calculated for C₁₉H₂₅ClN₂O₂).

- Elemental Analysis : Validate stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values).

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screening should include:

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Receptor Binding : Radioligand displacement assays for serotonin/norepinephrine transporters (Ki determination via competitive binding) .

- Solubility and Stability : pH-dependent solubility profiling (e.g., PBS, simulated gastric fluid) and accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the dimethylaminoethyl side chain influence the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodological Answer : The tertiary amine in the side chain enhances BBB permeability via passive diffusion (logP ~2.5) and active transport. Comparative studies using PAMPA-BBB assays (artificial membrane permeability) and in vivo microdialysis in rodents show that N-methylation reduces efflux by P-glycoprotein. Structural analogs with shorter chains (e.g., dimethylaminomethyl) exhibit reduced BBB penetration, highlighting the importance of chain length .

Q. What strategies resolve contradictory data on its mechanism of action across different studies?

- Methodological Answer : Contradictions often arise from assay variability. For example:

- Cell Line Differences : Use isogenic cell lines to control for genetic background effects .

- Concentration Thresholds : Dose-response curves (0.1–100 μM) differentiate between specific receptor binding and off-target effects.

- Orthogonal Assays : Confirm serotonin reuptake inhibition via both radioligand binding and synaptosomal uptake assays .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin transporters (SERT) vs. norepinephrine transporters (NET). The carbazole moiety shows π-π stacking with SERT Trp143, while the dimethylaminoethyl group forms salt bridges with NET Asp75 .

- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC₅₀ values to predict potency.

Q. What advanced purification techniques mitigate byproduct formation during scale-up synthesis?

- Methodological Answer :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective hydrochloride salt crystallization.

- Prep-HPLC : Use C18 columns with trifluoroacetic acid (0.1%) to separate regioisomers or N-oxide byproducts .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-alkylation .

Data Contradiction and Validation

Q. Why do in vitro and in vivo efficacy results diverge, and how can this be addressed experimentally?

- Methodological Answer : Discrepancies may stem from:

- Metabolic Instability : Perform hepatic microsome assays (human/rat) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated demethylation).

- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction availability (target >10% for in vivo efficacy) .

- Prodrug Design : Introduce acetyl-protected amines to enhance metabolic stability .

Q. What methodologies confirm the compound’s interaction with non-canonical targets (e.g., ion channels or kinases)?

- Methodological Answer :

- Kinase Profiling : Use Eurofins KinaseProfiler™ (400+ kinases) at 10 μM.

- Patch-Clamp Electrophysiology : Assess hERG channel inhibition (IC₅₀ determination) to evaluate cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.